molecular formula C17H23N3O2 B3868722 2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol

2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol

Cat. No.: B3868722
M. Wt: 301.4 g/mol
InChI Key: SLQXAUKIYLBQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol is a complex organic compound that features a quinoline moiety linked to a piperazine ring, which is further connected to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, piperazine-substituted compounds, and oxidized or reduced forms of the original molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets in the body. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular functions. The piperazine ring may interact with neurotransmitter receptors, influencing neurological pathways. These interactions can lead to various pharmacological effects, making the compound a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol is unique due to the combination of the quinoline and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(8-methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-13-12-16(20-8-6-19(7-9-20)10-11-21)18-17-14(13)4-3-5-15(17)22-2/h3-5,12,21H,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQXAUKIYLBQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol

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